cis-7,10,13,16,19-Docosapentaenoic acid methyl ester
Overview
Description
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester, also known as 7,10,13,16,19-docosapentaenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is characterized by its five cis double bonds located at the 7th, 10th, 13th, 16th, and 19th positions of the docosa chain. This compound is a member of the omega-3 fatty acid family and is known for its potential health benefits and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester can be synthesized through the esterification of 7,10,13,16,19-docosapentaenoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves large-scale esterification processes. The docosapentaenoic acid is first extracted from natural sources such as fish oil or algae. The extracted acid is then subjected to esterification with methanol in the presence of an acid catalyst. The reaction mixture is purified through distillation and chromatography to obtain the pure methyl ester .
Chemical Reactions Analysis
Types of Reactions
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of nutritional supplements and functional foods
Mechanism of Action
The mechanism of action of methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects. The compound is also metabolized into bioactive lipid mediators that exert anti-inflammatory and cardioprotective effects through the regulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate: Another polyunsaturated fatty acid methyl ester with six double bonds.
Methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate: A similar compound with four double bonds.
Uniqueness
cis-7,10,13,16,19-Docosapentaenoic acid methyl ester is unique due to its specific arrangement of five cis double bonds, which confer distinct physical and chemical properties. This unique structure allows it to play a specific role in biological membranes and metabolic pathways, differentiating it from other polyunsaturated fatty acid methyl esters .
Properties
IUPAC Name |
methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHIRHGARALFY-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336242 | |
Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108698-02-8 | |
Record name | Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108698028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 7,10,13,16,19-DOCOSAPENTAENOATE, (7Z,10Z,13Z,16Z,19Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IS54O89XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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